molecular formula C13H24N2O2 B1384795 tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate CAS No. 2167420-78-0

tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate

Cat. No.: B1384795
CAS No.: 2167420-78-0
M. Wt: 240.34 g/mol
InChI Key: WNDWOLKBMOKZHH-UHFFFAOYSA-N
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Description

tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate: is a synthetic organic compound with the molecular formula C13H24N2O2. It belongs to the class of spiro compounds, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is of interest in various fields of chemistry and pharmaceutical research due to its potential biological activities and structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butyl esterification reaction, often using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Isopropyl Substitution: The isopropyl group is introduced through an alkylation reaction, typically using isopropyl halides in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, amines, thiols, and bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 1-isopropyl-2,6-diazaspiro[33]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. Its structural features may interact with biological targets, making it a candidate for drug discovery and development. Researchers investigate its effects on enzymes, receptors, and other biomolecules.

Medicine

In medicine, tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new pharmaceuticals, particularly in areas such as antimicrobial, antiviral, and anticancer therapies.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity, kinetics, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
  • tert-Butyl 1-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
  • tert-Butyl 1-ethyl-2,6-diazaspiro[3.3]heptane-2-carboxylate

Uniqueness

tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, the isopropyl group may enhance its lipophilicity, stability, and binding affinity to certain targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

tert-butyl 3-propan-2-yl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-9(2)10-13(6-14-7-13)8-15(10)11(16)17-12(3,4)5/h9-10,14H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDWOLKBMOKZHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(CNC2)CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
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tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
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tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Reactant of Route 4
tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Reactant of Route 5
tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Reactant of Route 6
tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate

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